6-Chlorofructos-1-yl-glutathione
Description
Properties
CAS No. |
121108-88-1 |
|---|---|
Molecular Formula |
C16H26ClN3O10S |
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(6-chloro-3,4,5-trihydroxy-2-oxohexyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26ClN3O10S/c17-3-9(21)13(26)14(27)10(22)6-31-5-8(15(28)19-4-12(24)25)20-11(23)2-1-7(18)16(29)30/h7-9,13-14,21,26-27H,1-6,18H2,(H,19,28)(H,20,23)(H,24,25)(H,29,30) |
InChI Key |
USEFBASXBCMOIP-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
sequence |
XXG |
Synonyms |
6-chlorofructos-1-yl-glutathione 6-DFGSH |
Origin of Product |
United States |
Biochemical Pathways and Mechanistic Insights into 6 Chlorofructos 1 Yl Glutathione Formation
Glutathione-Dependent Dechlorination Reactions: General Principles
Glutathione (B108866) (GSH) plays a well-documented role in the metabolism and dechlorination of a wide array of chlorinated aliphatic and aromatic compounds. scispace.comnih.govresearchgate.net This tripeptide, consisting of glutamate (B1630785), cysteine, and glycine (B1666218), is a potent nucleophile, particularly its thiyl anion (GS-), which can readily attack electrophilic centers on various substrates. youtube.comnih.gov These conjugation reactions, often the first step in the mercapturic acid pathway, serve to detoxify xenobiotics by increasing their water solubility, thereby facilitating their excretion from the body. youtube.commdpi.com The effectiveness of this detoxification process is contingent upon the intracellular concentration of GSH and the presence of specific enzymes that can catalyze the conjugation. mdpi.com
Studies on the metabolism of 1,6-dichloro-1,6-dideoxyfructose (B1229507) (DCF) have revealed that its dechlorination is a glutathione-dependent process. scispace.comnih.govnih.gov This was demonstrated in studies using isolated perfused rat liver systems, where the presence of GSH was essential for the dechlorination of DCF to occur in both the liver and erythrocytes. scispace.comnih.govnih.gov
Reaction Mechanism of 1,6-Dichloro-1,6-dideoxyfructose Conjugation with Glutathione
The conjugation of 1,6-dichloro-1,6-dideoxyfructose with glutathione to form 6-chlorofructos-1-yl-glutathione is a multi-step process. The key steps, as elucidated by nuclear magnetic resonance (NMR) spectroscopy, involve the initial interaction with a specific form of the sugar, followed by a nucleophilic attack and subsequent cyclization. scispace.comnih.govnih.gov
Role of the Reactive Keto Form of 1,6-Dichloro-1,6-dideoxyfructose
It is proposed that the reaction is initiated by the interaction of glutathione with the keto form of 1,6-dichloro-1,6-dideoxyfructose. scispace.comnih.govnih.gov While the cyclic furanose form of the sugar is predominant, a small, steady-state concentration of the open-chain keto form exists in equilibrium. This keto form presents a more accessible electrophilic carbon for the subsequent nucleophilic attack.
Nucleophilic Attack by the Glutathione Thiyl Anion (GS-)
The central event in the conjugation is the nucleophilic attack by the glutathione thiyl anion (GS-) on the C-1 position of the keto form of 1,6-dichloro-1,6-dideoxyfructose. scispace.comnih.govnih.gov This results in the displacement of a chloride ion and the formation of a thioether bond between the sulfur atom of glutathione and the C-1 of the fructose (B13574) derivative. This reaction underscores the fundamental principle of glutathione-dependent detoxification, where the nucleophilic character of glutathione is harnessed to neutralize reactive electrophilic sites on xenobiotics. youtube.comnih.gov
Cyclization to the Predominant Beta-Anomer Configuration
Following the nucleophilic attack and the formation of the initial conjugate, the molecule undergoes cyclization. scispace.comnih.govnih.gov This intramolecular rearrangement leads to the formation of the more stable furanose ring structure. The final product of this reaction is predominantly the beta-anomer of this compound. scispace.comnih.govnih.gov This stereospecific outcome suggests that the cyclization process is likely influenced by steric and electronic factors that favor the formation of the beta-configuration.
Enzymatic Systems Potentially Involved in Conjugation
While the conjugation of 1,6-dichloro-1,6-dideoxyfructose with glutathione can occur non-enzymatically, the rate and efficiency of this reaction in biological systems are often significantly enhanced by specific enzymes. mdpi.com
Role of Glutathione S-Transferases (GSTs) in Conjugation Processes
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a pivotal role in the detoxification of a vast array of xenobiotics by catalyzing their conjugation with glutathione. illinois.edunih.govnih.gov These enzymes function by binding both glutathione and the electrophilic substrate, thereby lowering the activation energy of the reaction and increasing its rate. nih.gov
GSTs are divided into several classes, including alpha, mu, and pi in mammals, each exhibiting different substrate specificities. nih.gov The involvement of GSTs in the conjugation of 1,6-dichloro-1,6-dideoxyfructose is highly probable, given their established role in catalyzing similar dechlorination and conjugation reactions. nih.govtandfonline.com The presence of specific GST isoenzymes in tissues like the liver, where significant metabolism of DCF occurs, further supports their potential role in the formation of this compound. scispace.comnih.govnih.govnih.gov Plant GSTs, which also play a crucial role in xenobiotic detoxification, have been shown to catalyze glutathione-dependent reactions, highlighting the conserved function of these enzymes across different kingdoms. nih.govtandfonline.com
Consideration of Reductive Pathways and Chlorine Displacement (or lack thereof)
The formation and subsequent metabolic fate of xenobiotic conjugates are governed by complex cellular mechanisms. In the context of this compound, understanding the potential for reductive processes and the behavior of the chlorine substituent is crucial for a complete biochemical picture. These pathways determine the stability, further metabolism, and ultimate biological activity of the conjugate.
The structure of this compound, a conjugate of a chlorinated hexose (B10828440) and the tripeptide glutathione (GSH), suggests its formation as a detoxification product. The primary mechanism for such conjugation involves the nucleophilic addition of the thiol group of GSH to an electrophilic substrate. nih.gov This reaction can occur non-enzymatically or be catalyzed by the glutathione S-transferase (GST) superfamily of enzymes.
A key mechanistic question is whether the chlorine atom is displaced during the conjugation reaction. The nomenclature, "this compound," implies that the chlorine atom at the C-6 position of the fructose moiety is retained in the final conjugate, with glutathione attached at the C-1 position. This indicates that the electrophilic center for GSH attack is not the carbon bearing the chlorine.
However, it is well-documented that glutathione is capable of direct nucleophilic displacement of chlorine atoms in other chemical contexts. For instance, studies on the reaction of GSH with polychlorinated biphenyl (B1667301) (PCB) quinones have demonstrated a rapid, non-enzymatic displacement of chlorine from the quinone ring. nih.gov This reaction results in a glutathionylated conjugate and the release of a chloride ion. nih.gov The lack of chlorine displacement in the formation of this compound suggests a significant difference in the chemical reactivity of the C-Cl bond in an aliphatic sugar compared to an aromatic quinone.
The involvement of reductive pathways is another critical consideration. The cell maintains a highly reducing environment, primarily through the action of glutathione reductase, which utilizes NADPH to regenerate reduced GSH from its oxidized form, glutathione disulfide (GSSG). youtube.com This high ratio of GSH to GSSG is essential for the initial conjugation reaction to proceed efficiently. nih.gov
While the formation of the conjugate is a detoxification step, the conjugate itself is not necessarily inert. Reductive pathways could potentially act on the this compound molecule. One possibility is reductive dehalogenation, a process where the C-Cl bond is cleaved, replacing the chlorine with a hydrogen atom. However, the stability of the aliphatic C-Cl bond makes this less likely without specific enzymatic machinery.
The table below summarizes the contrasting reactivity of glutathione with different classes of chlorinated compounds, highlighting the factors that influence whether chlorine displacement occurs.
| Substrate Class | Example Compound | Primary Reaction with GSH | Chlorine Displacement Observed? | Supporting Evidence |
| Chlorinated Aromatic Quinones | Polychlorinated biphenyl (PCB) quinone | Nucleophilic Aromatic Substitution | Yes, non-enzymatic displacement | Reaction yields a glutathionylated quinone and free chloride. nih.gov |
| Alkyl Halides (inferred) | 6-Chlorofructose (precursor) | Nucleophilic Substitution (at a different site) | No, based on product name | The name "this compound" implies retention of the chlorine atom. |
Metabolic Fate and Disposition of 6 Chlorofructos 1 Yl Glutathione
Sites of Formation and Initial Metabolism
The initial formation of 6-chlorofructos-1-yl-glutathione occurs through a glutathione-dependent dechlorination of its precursor, 1,6-dichloro-1,6-dideoxyfructose (B1229507). This process is not confined to a single organ but involves key metabolic tissues.
Hepatic Metabolism and Conjugate Production in Isolated Systems
The liver is a primary site for the metabolism of xenobiotics, and studies using isolated perfused rat liver systems have demonstrated its central role in the formation of this compound. nih.govnih.gov Within the liver, the dechlorination of 1,6-dichloro-1,6-dideoxyfructose is dependent on the presence of glutathione (B108866). nih.govnih.gov The glutathione S-transferases (GSTs), a family of enzymes abundant in the liver, are known to catalyze the conjugation of glutathione with a wide variety of electrophilic compounds. nih.govjove.com This enzymatic reaction involves the nucleophilic attack of the glutathione thiolate anion (GS-) on the electrophilic center of the xenobiotic. jove.comunl.edu In the case of 1,6-dichloro-1,6-dideoxyfructose, it is proposed that the GS- anion attacks the reactive keto form of the compound, leading to the formation of the this compound conjugate. nih.govnih.gov This newly formed conjugate then predominantly cyclizes to the more stable beta-anomer. nih.govnih.gov
Erythrocyte Involvement in Conjugate Formation
In addition to the liver, erythrocytes (red blood cells) have been identified as a site for the glutathione-dependent dechlorination of 1,6-dichloro-1,6-dideoxyfructose and the subsequent formation of the this compound conjugate. nih.govnih.gov Erythrocytes maintain a high concentration of glutathione, which is crucial for protecting the cell from oxidative damage. nih.govmdpi.comnih.gov This abundant intracellular pool of glutathione is available to participate in conjugation reactions with xenobiotics that can diffuse into the red blood cell. The formation of the conjugate within erythrocytes proceeds via the same proposed mechanism as in the liver, involving the nucleophilic attack of the glutathione anion. nih.govnih.gov
Excretion Pathways of the Glutathione Conjugate
Once formed, the disposition of this compound is dependent on its site of origin.
Biliary Excretion of Hepatic Origin Conjugates
Glutathione conjugates formed within the liver are often too large and polar to be readily excreted by the kidneys. nih.gov Instead, they are typically transported into the bile for elimination from the body. nih.govnih.gov Studies have confirmed that the this compound conjugate of hepatic origin is indeed excreted into the bile. nih.govnih.gov This process is facilitated by specific transport proteins located on the canalicular membrane of hepatocytes. The excretion of glutathione and its conjugates into bile is a recognized pathway for the elimination of xenobiotics and their metabolites. nih.govnih.gov
Differential Disposition of Erythrocyte-Produced Conjugates
In contrast to the fate of the hepatic-derived conjugate, research indicates that the this compound produced within erythrocytes does not enter the liver. nih.govnih.gov This suggests a distinct disposition pathway for the conjugate formed in red blood cells. The precise mechanisms for the clearance of this erythrocyte-produced conjugate from the circulation require further elucidation.
Further Biotransformation of Glutathione Conjugates in General
The metabolic journey of a glutathione conjugate does not necessarily end with its initial formation and excretion. Glutathione S-conjugates can undergo further biotransformation, a process often referred to as the mercapturic acid pathway. nih.govjove.com This multi-step process generally begins with the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. nih.govjove.com
Gamma-Glutamyl Transpeptidase Activity on Glutathione Conjugates
The first and rate-limiting step in the catabolism of this compound is initiated by the enzyme gamma-glutamyl transpeptidase (GGT). nih.govnih.gov GGT is a membrane-bound enzyme, predominantly located on the outer surface of cells in tissues such as the liver, kidneys, and pancreas. nih.govnih.gov Its primary function is to hydrolyze the gamma-glutamyl bond of extracellular glutathione and glutathione S-conjugates. nih.govnih.gov
In the case of this compound, GGT cleaves the N-terminal gamma-glutamyl residue from the glutathione moiety. This enzymatic action results in the formation of a dipeptide conjugate, S-(6-chloro-6-deoxyfructos-1-yl)cysteinylglycine, and releases a glutamate molecule. nih.gov This step is essential for the further degradation of the conjugate, as the resulting dipeptide is a substrate for the next enzyme in the pathway.
Table 1: Overview of Gamma-Glutamyl Transpeptidase Activity
| Substrate | Enzyme | Product |
| This compound | Gamma-Glutamyl Transpeptidase (GGT) | S-(6-chloro-6-deoxyfructos-1-yl)cysteinylglycine + Glutamate |
Dipeptidase Activity and Cysteine Conjugate Formation
Following the action of GGT, the newly formed S-(6-chloro-6-deoxyfructos-1-yl)cysteinylglycine is acted upon by membrane-bound dipeptidases. These enzymes, such as aminopeptidase (B13392206) M, are also located on the cell surface and are responsible for hydrolyzing the peptide bond between the cysteine and glycine residues of the dipeptide conjugate.
The dipeptidase activity cleaves the glycine molecule, leading to the formation of the corresponding cysteine conjugate, S-(6-chloro-6-deoxyfructos-1-yl)cysteine. This cysteine conjugate is the final product of this extracellular degradation pathway. It is more readily transportable into cells for further metabolism, which typically involves N-acetylation to form a mercapturic acid derivative that is then excreted in the urine. nih.gov
Table 2: Overview of Dipeptidase Activity
| Substrate | Enzyme | Product |
| S-(6-chloro-6-deoxyfructos-1-yl)cysteinylglycine | Dipeptidase (e.g., Aminopeptidase M) | S-(6-chloro-6-deoxyfructos-1-yl)cysteine + Glycine |
Structural Characterization and Analytical Methodologies for 6 Chlorofructos 1 Yl Glutathione Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of novel compounds. For glutathione (B108866) conjugates, these techniques provide detailed information about the covalent linkage between glutathione and the xenobiotic moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about a molecule in solution. nih.gov It is a cornerstone for characterizing glutathione conjugates by identifying the specific atoms and their connectivity within the molecule. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to assign proton and carbon signals and confirm the structure of the conjugate. nih.gov
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the constituent parts of a glutathione conjugate. nih.gov The spectrum of 6-Chlorofructos-1-yl-glutathione would be expected to show characteristic signals for the protons of the glutamyl, cysteinyl, and glycyl residues of the glutathione backbone, in addition to the signals from the 6-chlorofructose moiety. hmdb.canih.gov
The key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the cysteinyl protons. The attachment of the 6-chlorofructos-1-yl group to the sulfur atom of the cysteine residue causes a significant downfield shift of the cysteinyl α-CH and β-CH₂ protons compared to free glutathione. nih.gov The specific pattern and coupling constants of the signals arising from the fructose (B13574) ring would allow for the confirmation of its structure and the point of attachment to the glutathione molecule. rsc.org Quantitative NMR (qNMR) methods can also be employed for the precise quantification of the conjugate and related impurities. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for the Glutathione Moiety in Conjugates Note: Chemical shifts (δ) are illustrative and can vary based on solvent and the specific conjugated moiety.
| Glutathione Residue | Proton | Typical Chemical Shift (ppm) | Multiplicity |
| Glutamate (B1630785) | α-CH | ~3.80 | t |
| β-CH₂ | ~2.15 | m | |
| γ-CH₂ | ~2.55 | t | |
| Cysteine | α-CH | ~4.60 | dd |
| β-CH₂ | ~3.20 | m | |
| Glycine (B1666218) | α-CH₂ | ~3.95 | s |
Data compiled from representative literature on glutathione conjugates. nih.govnih.govrsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. researchgate.netcapes.gov.br In the analysis of this compound, ¹³C NMR is used to identify all carbon atoms, including the carbonyl groups of the peptide bonds and the carboxyl groups, which are not observable by ¹H NMR. nih.gov
The formation of the thioether bond between C-1 of the fructose moiety and the cysteine sulfur results in a characteristic shift of the involved carbon signals. Specifically, the C-1 signal of the fructose derivative and the β-carbon signal of the cysteine residue would be diagnostic for confirming the conjugation site. nih.gov Isotope labeling studies, where cells are incubated with ¹³C-labeled precursors like cystine, can be used to track the biosynthesis and fate of glutathione and its conjugates, with ¹³C NMR being the primary detection method. nih.govnih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for the Glutathione Moiety in Conjugates Note: Chemical shifts (δ) are illustrative and can vary based on solvent and the specific conjugated moiety.
| Glutathione Residue | Carbon | Typical Chemical Shift (ppm) |
| Glutamate | α-CH | ~55.0 |
| β-CH₂ | ~27.0 | |
| γ-CH₂ | ~32.0 | |
| α-COOH | ~175.0 | |
| γ-CO | ~173.0 | |
| Cysteine | α-CH | ~54.0 |
| β-CH₂ | ~33.0 | |
| CO | ~172.0 | |
| Glycine | α-CH₂ | ~43.0 |
| COOH | ~174.0 |
Data compiled from representative literature on glutathione conjugates. nih.govresearchgate.net
Chromatographic Separation Techniques for Qualitative and Quantitative Analysis
Chromatographic techniques are essential for the separation, isolation, and quantification of glutathione conjugates from complex biological matrices. bohrium.comnih.gov The choice of method depends on the specific research objective, ranging from high-resolution quantitative analysis to rapid qualitative screening. bohrium.com
High-Performance Liquid Chromatography (HPLC) in Glutathione Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of glutathione and its metabolites due to its high sensitivity and resolving power. nih.govbohrium.com For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is typically employed. researchgate.net
Separation is commonly achieved on C8 or C18 columns using a mobile phase consisting of an aqueous buffer (often containing an acid like formic or sulfuric acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com Because glutathione conjugates often lack a strong UV chromophore, detection can be challenging. researchgate.net Therefore, derivatization with agents like monochlorobimane (B1663430) or Ellman's reagent is often performed to introduce a fluorescent or UV-active tag, significantly enhancing detection sensitivity. nih.govresearchgate.netnih.gov HPLC methods are critical for quantifying the formation of conjugates in biological samples and for assessing oxidative stress. researchgate.netnih.gov
Table 3: Example HPLC Parameters for Glutathione Conjugate Analysis
| Parameter | Description |
| Column | Reversed-phase C8 or C18, e.g., 4.6 x 150 mm, 5 µm particle size. nih.govsielc.com |
| Mobile Phase | Gradient elution using: A) Water with 0.1% formic acid; B) Acetonitrile. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min. nih.gov |
| Detection | UV detection (e.g., at 200-280 nm) or fluorescence detection post-derivatization. nih.govsielc.com |
| Derivatization Agent | Ellman's reagent (DTNB) or monochlorobimane for enhanced detection. nih.govresearchgate.net |
Thin-Layer Chromatography (TLC) in Metabolite Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative separation and identification of metabolites. researchgate.net While less sensitive and quantitative than HPLC, TLC is valuable for monitoring reaction progress, screening for the presence of conjugates, and purifying samples. researchgate.net
For the separation of this compound, silica (B1680970) gel plates would serve as the stationary phase. The mobile phase, or solvent system, would typically be a mixture of polar organic solvents, such as methanol and chloroform, adjusted to achieve optimal separation of the conjugate from unreacted glutathione and other components. researchgate.net Visualization of the separated spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by spraying with a suitable staining reagent like ninhydrin (B49086) to detect the amino groups of glutathione.
Radiochemical Tracing for Metabolic Pathway Elucidation
Radiochemical tracing represents a powerful technique for elucidating the metabolic pathways of compounds within biological systems. By introducing molecules labeled with radioactive isotopes, researchers can track their transformation and movement, providing direct evidence of metabolic processes. In the study of this compound, the use of precursors labeled with Carbon-14 (¹⁴C) and Chlorine-36 (³⁶Cl) has been instrumental.
Application of ¹⁴C-Labeled Precursors in Metabolic Studies
The metabolism of ¹⁴C-labeled 1,6-dichloro-1,6-dideoxyfructose (B1229507) (DCF) was investigated to understand the fate of the carbon skeleton of the molecule. nih.govresearchgate.netnih.govcore.ac.uk These studies were conducted using an isolated perfused rat liver system, a model that allows for the detailed examination of hepatic metabolism. nih.govresearchgate.netnih.govcore.ac.uk
The research demonstrated that the dechlorination of DCF is a glutathione (GSH)-dependent process occurring in both the liver and erythrocytes. nih.govresearchgate.netnih.govcore.ac.uk The resulting glutathione conjugate was identified as this compound. nih.govresearchgate.netnih.govcore.ac.uk It is proposed that the glutathione anion (GS⁻) attacks the keto form of DCF, leading to the formation of the conjugate, which then cyclizes to the more stable β-anomer. nih.govresearchgate.netnih.gov
The use of ¹⁴C-labeled DCF allowed for the tracking of the molecule's carbon backbone, confirming that the fructose moiety remains intact during the initial conjugation with glutathione. The ¹⁴C-labeled this compound formed in the liver was subsequently excreted into the bile. nih.govresearchgate.netnih.gov However, the conjugate produced in erythrocytes was not found to enter the liver, indicating distinct metabolic pools and transport mechanisms. nih.govresearchgate.netnih.gov
Table 1: Metabolic Fate of ¹⁴C-Labeled 1,6-dichloro-1,6-dideoxyfructose (DCF) in an Isolated Perfused Rat Liver System
| Parameter | Observation | Reference |
| Precursor | ¹⁴C-Labeled 1,6-dichloro-1,6-dideoxyfructose | nih.govresearchgate.netnih.govcore.ac.uk |
| Biological System | Isolated Perfused Rat Liver | nih.govresearchgate.netnih.govcore.ac.uk |
| Key Process | Glutathione-dependent dechlorination | nih.govresearchgate.netnih.govcore.ac.uk |
| Identified Metabolite | This compound | nih.govresearchgate.netnih.govcore.ac.uk |
| Excretion Pathway (Hepatic) | Bile | nih.govresearchgate.netnih.gov |
| Erythrocyte Metabolite Fate | Does not enter the liver | nih.govresearchgate.netnih.gov |
Application of ³⁶Cl-Labeled Precursors in Dechlorination Research
To specifically investigate the dechlorination process, studies were conducted using ³⁶Cl-labeled 1,6-dichloro-1,6-dideoxyfructose. nih.govresearchgate.netnih.govcore.ac.uk This approach allowed for the direct tracking of the chlorine atom, providing unequivocal evidence of its removal from the parent compound.
The research confirmed that the dechlorination of DCF is dependent on the presence of glutathione. nih.govresearchgate.netnih.govcore.ac.uk The formation of this compound involves the displacement of one of the chlorine atoms by the sulfhydryl group of glutathione. The use of ³⁶Cl as a radiotracer was crucial in demonstrating that a significant portion of the radioactivity was recovered in the form of inorganic chloride, confirming that the C-Cl bond was indeed cleaved. core.ac.uk
Further analysis of biliary metabolites from experiments with ³⁶Cl-DCF revealed the presence of the radiolabel in compounds with chromatographic mobility corresponding to this compound, as well as in inorganic chloride. core.ac.uk This provided direct evidence that the dechlorination process is linked to the formation and subsequent metabolism of the glutathione conjugate.
Table 2: Dechlorination Study of ³⁶Cl-Labeled 1,6-dichloro-1,6-dideoxyfructose (DCF)
| Parameter | Observation | Reference |
| Precursor | ³⁶Cl-Labeled 1,6-dichloro-1,6-dideoxyfructose | nih.govresearchgate.netnih.govcore.ac.uk |
| Key Finding | Glutathione-dependent removal of chlorine | nih.govresearchgate.netnih.govcore.ac.uk |
| Evidence of Dechlorination | Recovery of ³⁶Cl as inorganic chloride | core.ac.uk |
| Biliary Metabolites | Contained ³⁶Cl associated with both this compound and inorganic chloride | core.ac.uk |
Comparative Biochemical Studies and Analog Research
Comparison with Other Glutathione (B108866) Conjugates of Halogenated Compounds
Glutathione (GSH) conjugation is a primary detoxification pathway for a wide array of electrophilic compounds, including numerous halogenated xenobiotics. nih.govmdpi.com This process, often catalyzed by glutathione S-transferases (GSTs), converts potentially toxic substances into more water-soluble and readily excretable mercapturic acids. nih.govresearchgate.net The formation of 6-chlorofructos-1-yl-glutathione from its precursor, 1,6-dichloro-1,6-dideoxyfructose (B1229507) (DCF), is an example of this pathway. researchgate.net
While GSH conjugation is typically a detoxification mechanism, the fate of the resulting conjugate can vary significantly depending on the structure of the original halogenated compound. mdpi.comnih.gov For many halogenated alkenes and alkanes, the initial GSH conjugate undergoes further processing in the kidneys, leading to the formation of reactive intermediates that can cause toxicity. nih.govnih.gov For instance, the glutathione conjugate of several polychlorinated alkenes is processed to a cysteine S-conjugate, which is then cleaved by renal β-lyase to form a reactive, toxic species. nih.gov
In contrast, the metabolism of the chlorodeoxy sugar conjugate, this compound, appears to follow a detoxification route. It is a key biliary metabolite of DCF, indicating that it is formed in the liver and transported into the bile for elimination. researchgate.net This suggests a different metabolic fate compared to certain halogenated hydrocarbons that lead to nephrotoxicity. nih.gov The conjugation of anticancer drugs with glutathione also serves as a point of comparison, where the reaction can lead to either detoxification or, in some cases, bioactivation of the drug. mdpi.com
Table 1: Comparison of Glutathione Conjugate Characteristics
| Feature | This compound | Glutathione Conjugates of Halogenated Alkenes |
|---|---|---|
| Precursor Type | Chloro-deoxy sugar (e.g., 1,6-dichloro-1,6-dideoxyfructose) | Halogenated alkene (e.g., polychlorinated alkenes) |
| Primary Metabolic Outcome | Detoxification and biliary excretion researchgate.net | Can lead to bioactivation and nephrotoxicity nih.gov |
| Key Metabolizing Organ | Liver researchgate.net | Liver (conjugation), Kidney (bioactivation) nih.govnih.gov |
| Metabolic Pathway | Formation of glutathione conjugate for direct excretion into bile researchgate.net | Mercapturate pathway leading to cysteine S-conjugate, followed by renal β-lyase action nih.gov |
Metabolism of Related Chloro-Deoxy Sugars and Their Conjugates
The mammalian metabolism of chloro-deoxy sugars is not extensively documented, but studies on compounds like 1,6-dichloro-1,6-dideoxyfructose (DCF) have established a crucial role for glutathione. researchgate.net The metabolism of DCF involves a glutathione-dependent pathway that results in the dechlorination of the sugar. researchgate.net The primary metabolite identified in the bile of rats administered DCF is this compound. researchgate.net
This indicates that the initial step is the conjugation of the chloro-deoxy sugar with GSH, a reaction that likely occurs in the liver, which has high concentrations of glutathione and glutathione S-transferases. mdpi.comresearchgate.net The formation of this conjugate is a critical step in the detoxification and elimination of the parent compound. The general pathway for glutathione S-conjugate metabolism, known as the mercapturate pathway, involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate. nih.govresearchgate.net While this compound is a major biliary metabolite, the extent to which it undergoes further processing via the full mercapturate pathway before excretion is a subject for further investigation.
In Vitro and Ex Vivo Model Systems in Conjugate Research
To understand the complex metabolic pathways of compounds like this compound, researchers rely on various model systems that can replicate physiological processes in a controlled environment. nih.govnih.gov These models are essential for determining metabolic profiles, reaction kinetics, and transport mechanisms. researchgate.netfrontiersin.org
The isolated perfused rat liver is a powerful ex vivo model for studying hepatic metabolism and biliary excretion. nih.gov This system maintains the structural and functional integrity of the liver, allowing for the investigation of uptake, metabolism, and transport processes as they would occur in vivo. nih.govnih.gov
In studies of chloro-deoxy sugar metabolism, the isolated perfused rat liver has been instrumental. When ¹⁴C-labeled 1,6-dichloro-1,6-dideoxyfructose was introduced into a perfused rat liver system, the primary radioactive metabolite found in the bile was identified as 6-chloro-[¹⁴C]fructose-glutathione. researchgate.net This directly demonstrates the liver's capacity to form this specific conjugate and excrete it into the bile. researchgate.net
The perfused liver model also allows for the study of transport kinetics. Research on other glutathione conjugates, such as S-(dinitrophenyl)glutathione, in perfused rat livers has shown that biliary excretion is a specific, carrier-mediated process that can be saturated and inhibited. jci.org Similarly, the sinusoidal efflux of glutathione itself from the liver has been characterized as a saturable, carrier-mediated process using this model. nih.gov These findings provide a framework for understanding the transport mechanisms that likely govern the biliary excretion of this compound.
Table 2: Findings from Isolated Perfused Rat Liver Studies
| Studied Compound/Process | Key Finding | Reference |
|---|---|---|
| 1,6-dichloro-1,6-dideoxyfructose (DCF) | The liver forms and excretes 6-chlorofructose-glutathione into the bile as the major metabolite. | researchgate.net |
| Sinusoidal Glutathione Efflux | Efflux is a saturable, carrier-mediated process with sigmoidal kinetics. | nih.gov |
Cellular systems provide a more simplified in vitro environment to investigate specific metabolic steps or cellular interactions. nih.govresearchgate.net Erythrocytes (red blood cells) are a unique model because, while they lack a nucleus and other organelles, they have a high concentration of glutathione (1-3 mM) and active related enzymes, playing a vital role in antioxidant defense. nih.govmdpi.com
The glutathione system in erythrocytes is crucial for protecting hemoglobin and other cellular components from oxidative damage. nih.govmdpi.com Erythrocytes can synthesize glutathione and contain glutathione reductase to maintain a high ratio of reduced (GSH) to oxidized (GSSG) glutathione. nih.gov While not a primary site for xenobiotic metabolism in the same way as the liver, erythrocytes can be used to study glutathione conjugation reactions. For example, the compound 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) readily enters erythrocytes and is conjugated with GSH, providing a model for studying the kinetics and consequences of GSH depletion. utmb.edu
Although direct studies of this compound in erythrocyte suspensions are not prominently documented, the system offers potential for investigating the non-enzymatic and enzymatic conjugation of chlorodeoxy sugars with GSH in a controlled cellular environment, free from the complexities of downstream hepatic processing. The high intrinsic concentration of GSH in red blood cells makes them a relevant system for studying the fundamental interactions of electrophilic sugars with this critical tripeptide. mdpi.commdpi.com
Broader Implications Within Glutathione Homeostasis and Detoxification Research
Contribution to Understanding Glutathione's Role in Xenobiotic Detoxification Pathways
The formation of 6-Chlorofructos-1-yl-glutathione is a classic example of the pivotal role glutathione (B108866) plays in the detoxification of xenobiotics. Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is a major cellular antioxidant and a key player in Phase II detoxification reactions. nih.govresearchgate.net These reactions involve the conjugation of glutathione with a wide array of electrophilic compounds, which are often reactive intermediates generated during Phase I metabolism of foreign substances. scispace.comgenome.jp This conjugation process, frequently catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs), serves to increase the water solubility of the xenobiotic, making it less toxic and easier to excrete from the body. scispace.comgenome.jpnih.gov
In the specific case of this compound, it is formed from the metabolism of 1,6-dichloro-1,6-dideoxyfructose (B1229507) (DCF), a chlorinated sugar. researchgate.netnih.gov Research has shown that the dechlorination of DCF is dependent on the presence of glutathione. researchgate.netnih.govportlandpress.com The proposed mechanism involves the nucleophilic attack of the glutathione thiolate anion (GS-) on the keto form of DCF. researchgate.net This reaction results in the displacement of a chlorine atom and the formation of the S-substituted glutathione conjugate, this compound. researchgate.netnih.gov
The study of this specific conjugate contributes to our understanding of:
The versatility of glutathione conjugation: It demonstrates that glutathione can detoxify a range of xenobiotics, including halogenated sugars.
The mechanism of detoxification: The formation of this compound illustrates the nucleophilic substitution reaction that is central to glutathione's detoxification function.
The fate of xenobiotics: The identification of this conjugate in bile in animal models indicates that it is a key metabolite destined for elimination from the body, a hallmark of successful detoxification. researchgate.netnih.gov
The detoxification process is crucial as some foreign compounds can deplete hepatic glutathione reserves, and the extent of this depletion often correlates with toxicity. nih.gov Conversely, some compounds can paradoxically increase cellular glutathione concentrations. nih.gov The study of individual conjugation reactions, such as the one leading to this compound, helps to piece together the complex and varied responses of the glutathione system to xenobiotic challenges.
Methodological Advancements in Glutathione Conjugate Research
The identification and characterization of this compound have been made possible through various analytical techniques, and the field has continued to evolve. The initial identification of this conjugate relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and radiolabeling studies. researchgate.netnih.gov
Key Methodologies in Glutathione Conjugate Research:
| Analytical Technique | Application in Glutathione Conjugate Research | Recent Advancements |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of glutathione and its conjugates from complex biological matrices. researchgate.net | Development of more sensitive and specific detection methods, including improved derivatization techniques to enhance the stability and detection of glutathione and its conjugates. researchgate.net |
| Mass Spectrometry (MS) | Identification and structural elucidation of glutathione conjugates. nih.gov Tandem MS (MS/MS) is particularly powerful for identifying unknown conjugates. | High-resolution mass spectrometry (HRMS) and techniques like precursor ion scanning in negative ion mode have improved the ability to screen for and identify a wide range of glutathione conjugates in complex mixtures. scispace.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about glutathione conjugates, including the site of conjugation and stereochemistry. researchgate.net | Higher field strengths and advanced pulse sequences have increased the sensitivity and resolution of NMR, allowing for the analysis of smaller sample quantities and more complex structures. oup.com |
These methodological advancements are critical for advancing our understanding of glutathione conjugation. They allow researchers to move from identifying major metabolites to a more comprehensive profiling of all metabolic products, a field known as metabolomics. This is essential for understanding the complete metabolic fate of a xenobiotic and for identifying potentially reactive or toxic intermediates that might otherwise be missed.
Future Research Directions in Dideoxychlorosugar Metabolism
The study of this compound opens the door to several avenues for future research into the metabolism of dideoxychlorosugars and other halogenated xenobiotics.
Elucidating the role of specific Glutathione S-Transferases (GSTs): While the formation of this compound is known to be glutathione-dependent, the specific GST isozymes that may catalyze this reaction have not been fully characterized. Future research could focus on identifying these enzymes and understanding their substrate specificity. This would provide a more complete picture of the enzymatic machinery involved in the detoxification of chlorinated sugars.
Investigating the metabolism of other dideoxychlorosugars: The metabolic fate of other chlorinated fructose (B13574) derivatives and related compounds is an area ripe for exploration. Understanding how structural variations in the sugar molecule affect its conjugation with glutathione would provide valuable structure-activity relationship data.
Exploring the downstream metabolism of glutathione conjugates: The formation of the glutathione conjugate is typically the first step in a multi-stage detoxification process. Further research is needed to determine the subsequent metabolic fate of this compound. This could involve its conversion to the corresponding cysteine and N-acetylcysteine (mercapturic acid) conjugates before excretion. scispace.com
Investigating potential toxicological implications: While glutathione conjugation is primarily a detoxification pathway, some glutathione conjugates can be further metabolized to reactive intermediates. Future studies should investigate whether the metabolism of this compound or other related conjugates could lead to any adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
